molecular formula C21H12ClN3O B8197491 2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine

2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine

Cat. No.: B8197491
M. Wt: 357.8 g/mol
InChI Key: PJJAZVKQILCJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines It features a triazine ring substituted with a dibenzofuran moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Reagents like chlorine or bromine in the presence of a catalyst.

    Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while nucleophilic substitution can produce various substituted triazines .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine is unique due to its combination of a dibenzofuran moiety and a triazine ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

2-chloro-4-dibenzofuran-1-yl-6-phenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN3O/c22-21-24-19(13-7-2-1-3-8-13)23-20(25-21)15-10-6-12-17-18(15)14-9-4-5-11-16(14)26-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJAZVKQILCJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=C4C5=CC=CC=C5OC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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